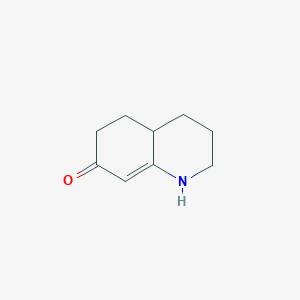

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone

Description

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a partially hydrogenated quinolinone derivative characterized by a bicyclic framework with a ketone group at position 5. Its structure includes six hydrogenated positions (2,3,4,4a,5,6), distinguishing it from fully aromatic quinolinones.

Properties

CAS No. |

1971-15-9 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one |

InChI |

InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2 |

InChI Key |

QNOBNKURFXTERB-UHFFFAOYSA-N |

SMILES |

C1CC2CCC(=O)C=C2NC1 |

Canonical SMILES |

C1CC2CCC(=O)C=C2NC1 |

Synonyms |

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Hydrogenated Cores: Fully aromatic quinolinones (e.g., 4(1H)-quinolinone) exhibit distinct NMR profiles (e.g., aromatic proton shifts at δ 6.5–8.5 ppm) compared to hydrogenated analogues, which show upfield shifts for aliphatic protons (δ 1.5–3.5 ppm) .

- Substituent Effects: Hydroxy or methyl groups enhance bioactivity. For example, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone shows anti-inflammatory activity (IC₅₀ = 1.2 µM for NO inhibition) , while 2-methyltetrahydroquinolinones serve as intermediates for neuroleptics .

Spectroscopic Differentiation

- 1H NMR: Hydrogenated protons in 3,4-dihydro-7-hydroxy-2(1H)-quinolinone appear as multiplets at δ 2.5–3.2 ppm, while aromatic protons in 4(1H)-quinolinone resonate at δ 7.2–8.1 ppm .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 292.38 for 7-(dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone) aid in structural confirmation .

Research Implications and Gaps

- Structural optimization (e.g., introducing hydroxy or amino groups) could enhance bioactivity.

- Contradictions in detection (e.g., absence of 2(1H)-quinolinone in honey extracts vs. its synthetic utility ) suggest context-dependent occurrence or reactivity.

Preparation Methods

Pyrrolidine Enamine Formation

The foundational approach involves the reaction of 4-acyloxycyclohexanone with pyrrolidine in the presence of an acid catalyst to yield a pyrrolidine enamine. This intermediate is critical for subsequent cyclization steps. For example, Jones and Sondheimer’s method for synthesizing 4-benzoyloxycyclohexanone serves as a precursor.

Alkylation and Reduction

Nitrogen Alkylation

The acidic nitrogen atom adjacent to the carbonyl group undergoes alkylation using alkyl halides (e.g., RX, where R = C1–C3 alkyl, allyl, or benzyl) in the presence of sodium hydride. This step yields dl-1-alkyl-6-acyloxyhexahydroquinolinones , which are key intermediates.

Lithium Aluminum Hydride Reduction

Reduction of the amide group with LiAlH4 converts the hexahydroquinolinones into 1-alkyl-6-hydroxyoctahydroquinolines . Concurrently, the acyloxy group is hydrogenolyzed to a hydroxyl group at C6, ensuring complete saturation of the ring system.

Oxidation and Functionalization

Chromium Trioxide Oxidation

The 6-hydroxyoctahydroquinoline intermediate is oxidized with chromium trioxide in acetic acid to form 6-oxodecahydroquinoline . This step establishes the ketone functionality essential for downstream reactions.

Dimethylformamide Dimethylacetal Condensation

Reaction with dimethylformamide dimethylacetal introduces a 7-dimethylaminomethylene group, forming a tautomeric enamine derivative. X-ray crystallography confirms regioselective functionalization at C7 rather than C5, dictating the linear pyrazolo[3,4-g]quinoline structure.

Alternative Synthetic Routes

α-Halomethylacrylate Ester Route

A modified pathway involves reacting 4-acyloxycyclohexanone with α-halomethylacrylate esters (e.g., ethyl α-bromomethylacrylate) and amines (RNH2). This yields 1-substituted-3-ethoxycarbonyl-6-acyloxyoctahydroquinolines , which are reduced with sodium cyanoborohydride to trans-dl-1-substituted-6-hydroxydecahydroquinolines .

Hydrolysis and Reesterification

Hydrolysis of the ethoxycarbonyl group followed by reesterification produces trans-dl-1-substituted-3-ethoxycarbonyl-6-hydroxydecahydroquinoline , a versatile intermediate for further functionalization.

Comparative Analysis of Methods

While explicit yield data are absent in the cited sources, the patent emphasizes stoichiometric control:

-

Molar Ratios : A 1:1 ratio of 4-acyloxycyclohexanone to pyrrolidine ensures complete enamine formation.

-

Temperature : Alkylation proceeds optimally at 0–5°C to minimize side reactions.

-

Reduction Conditions : LiAlH4 must be used in anhydrous tetrahydrofuran (THF) to prevent quenching.

Structural Confirmation Techniques

-

X-Ray Crystallography : Used to verify the linear pyrazolo[3,4-g]quinoline structure and regioselectivity.

-

NMR Spectroscopy : 1H NMR confirms the absence of olefinic protons in decahydroquinoline derivatives.

Industrial-Scale Feasibility

The patent describes scalability through:

Q & A

Q. What methodologies analyze the metabolic stability of quinolinone-based drug candidates?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t1/2). For 3,4-dihydro-2(1H)-quinolinones, phase I metabolites (e.g., hydroxylated products) are identified via LC-QTOF-MS . CYP450 inhibition studies (e.g., CYP3A4) further assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.